molecular formula C19H30ClNSSn B8729597 7-Chloro-2-(tributylstannyl)thieno[3,2-b]pyridine

7-Chloro-2-(tributylstannyl)thieno[3,2-b]pyridine

Cat. No.: B8729597
M. Wt: 458.7 g/mol
InChI Key: OQLOAKBBORZGFN-UHFFFAOYSA-N
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Description

7-Chloro-2-(tributylstannyl)thieno[3,2-b]pyridine is a useful research compound. Its molecular formula is C19H30ClNSSn and its molecular weight is 458.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H30ClNSSn

Molecular Weight

458.7 g/mol

IUPAC Name

tributyl-(7-chlorothieno[3,2-b]pyridin-2-yl)stannane

InChI

InChI=1S/C7H3ClNS.3C4H9.Sn/c8-5-1-3-9-6-2-4-10-7(5)6;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;

InChI Key

OQLOAKBBORZGFN-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=NC=CC(=C2S1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 7-chlorothiene[3,2-b]pyridine 2 (9.82 g, 57.89 mmol) in THF (290 mL) BuLi (2.5 N, 25 mL) was added at −78° C. and the mixture stirred for 20 min at the same temperature. Tributyltin chloride (63.68 mmol, 17.3 mL) was added dropwise and the mixture stirred for 2 h at −78° C. The homogeneous mixture thus obtained was poured in water (200 mL) and extracted with EtOAc (2×200 mL). The organic phase was collected, dried over anhydrous Na2SO4 and concentrated under reduced pressure. The residue was purified by flash chromatography (eluent EtOAc/Hex 1:4) to afford 7-chloro-2-(tributylstannyl)thieno[3,2-b]pyridine (6, 24.79 g, 93% yield) as a syrup. MS (m/z): cluster of signals centered around 460.1 (M+1).
Quantity
9.82 g
Type
reactant
Reaction Step One
Name
Quantity
290 mL
Type
solvent
Reaction Step One
Name
Tributyltin chloride
Quantity
17.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of the chloride 2 (18.72 g, 110 mmol) in THF (200 mL) at −78° C. n-BuLi (51 mL, 127 mmol) was added and the reaction mixture was stirred for about 30 minutes. The tributylchlorostannane (25.4 mL, 93 mmol) was added and the mixture was stirred at −78° C. for another 60 minutes, quenched with water [at the same temperature] and allowed to warm up to room temperature. The warmed mixture was extracted with EtOAc, the extract was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The residue was purified by flash chromatography, eluents EtOAc-hexane (15:85), then EtOAc-hexane (25:75) to afford title compound 98 (30.2 g, 77% yield) as a yellow oil. LRMS (M+1) 459.1 (100%).
Quantity
18.72 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
tributylchlorostannane
Quantity
25.4 mL
Type
reactant
Reaction Step Two
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods III

Procedure details

In a round bottom flask, 7-chloro-2-iodothieno[3,2-b]pyridine (200 mg, 0.68 mmol) was suspended in THF (6 mL). The reaction mixture was cooled with a NaCl-ice bath (−12 to −8° C. internal temp) and isopropylmagnesium chloride (2.0 M in THF, 0.406 mL, 0.812 mmol) was added dropwise. The reaction mixture was stirred for 1 h at the same temperature, and then tributyltin chloride (0.29 mL, 1.08 mmol) was slowly added. The reaction mixture was allowed to warm to room temperature over ˜1 h then quenched with an aqueous solution of NH4Cl (20 mL) and extracted with EtOAc (30 mL). The organic layer was dried over Na2SO4 and evaporated to dryness. The crude residue was purified by column chromatography (SiO2-11 g-Et3N 2%, hexanes 100% 5 min, to hexanes:EtOAc, 9:1 in 15 min) to isolate 162 mg (52%) of 7-chloro-2-tributylstannanyl-thieno[3,2-b]pyridine as a colorless oil.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.406 mL
Type
reactant
Reaction Step Two
Name
tributyltin chloride
Quantity
0.29 mL
Type
reactant
Reaction Step Three

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